![molecular formula C10H12F2O3S B570832 (1,3-Difluoro-2-propyl)-p-toluenesulphonate CAS No. 113557-78-1](/img/structure/B570832.png)
(1,3-Difluoro-2-propyl)-p-toluenesulphonate
Overview
Description
“(1,3-Difluoro-2-propyl)-p-toluenesulphonate” is a chemical compound with the molecular formula C10H12F2O3S . It is also known as "2-Propanol, 1,3-difluoro-, 2-(4-methylbenzenesulfonate)" .
Molecular Structure Analysis
The molecular weight of “(1,3-Difluoro-2-propyl)-p-toluenesulphonate” is 250.26 . The structure includes a propyl group (a three-carbon chain) with two fluorine atoms attached at the 1 and 3 positions, and a p-toluenesulphonate group attached at the 2 position .Physical And Chemical Properties Analysis
“(1,3-Difluoro-2-propyl)-p-toluenesulphonate” is a compound with the molecular formula C10H12F2O3S . More detailed physical and chemical properties such as melting point, boiling point, density, and solubility are not provided in the search results.Safety and Hazards
Mechanism of Action
Target of action
The primary target of 1,3-Difluoro-2-propanol is the citric acid cycle, a crucial metabolic pathway in cells .
Mode of action
1,3-Difluoro-2-propanol disrupts the citric acid cycle, leading to metabolic poisoning . It’s used as a rodenticide, similar to sodium fluoroacetate .
Biochemical pathways
The compound affects the citric acid cycle, a series of chemical reactions used by all aerobic organisms to release stored energy .
Result of action
The disruption of the citric acid cycle by 1,3-Difluoro-2-propanol leads to metabolic poisoning, which can be lethal to rodents .
Action environment
The efficacy and stability of such compounds can be influenced by various environmental factors. For instance, fluorination can increase selectivity or regulate the mechanism of cell death . .
properties
IUPAC Name |
1,3-difluoropropan-2-yl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O3S/c1-8-2-4-10(5-3-8)16(13,14)15-9(6-11)7-12/h2-5,9H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAKFGLUHZHMLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(CF)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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